molecular formula C15H32N2O5 B563288 (S)-N-Boc-L-homoserine Triethylammonium Salt CAS No. 796072-25-8

(S)-N-Boc-L-homoserine Triethylammonium Salt

Cat. No.: B563288
CAS No.: 796072-25-8
M. Wt: 320.43
InChI Key: TXFLJVHFPCDKEP-RGMNGODLSA-N
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Description

Trialkylammonium salts, which “(S)-N-Boc-L-homoserine Triethylammonium Salt” could be classified as, are known to display dual reactivity through both the aryl group and the N-methyl groups . These salts have been widely applied in cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, polymer design, and methylation .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, trialkylammonium salts have been widely applied in various chemical reactions, including cross-coupling, aryl etherification, and methylation .


Chemical Reactions Analysis

Trialkylammonium salts are known to undergo degradation, with thermal degradation leading to the formation of methyl iodide and the parent aniline . This is consistent with a closed-shell S_N2-centred degradative pathway .

Future Directions

The future directions of research involving trialkylammonium salts could involve further exploration of their dual reactivity and applications in various chemical reactions . Additionally, their potential environmental impact could be an area of future study .

Properties

IUPAC Name

N,N-diethylethanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5.C6H15N/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;1-4-7(5-2)6-3/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);4-6H2,1-3H3/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFLJVHFPCDKEP-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CC(C)(C)OC(=O)NC(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675718
Record name N-(tert-Butoxycarbonyl)-L-homoserine--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796072-25-8
Record name N-(tert-Butoxycarbonyl)-L-homoserine--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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